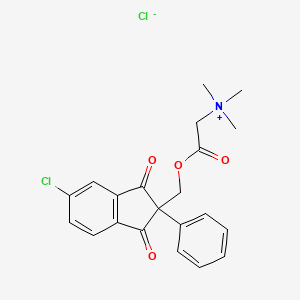

(5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride

Description

The compound “(5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride” is a quaternary ammonium salt with a complex heterocyclic backbone. Its structure includes a chloro-substituted indanone core, a phenyl group at the 2-position, and a methoxycarbonylmethyl moiety linked to a trimethylammonium group.

Key structural features inferred from its name:

- Indanone core: A bicyclic system with ketone groups at positions 1 and 2.

- Chloro substitution: A chlorine atom at position 5 enhances electrophilicity and stability.

- Quaternary ammonium group: The trimethylammonium chloride moiety confers water solubility and cationic character.

Synthesis likely involves multi-step reactions, such as:

Formation of the indanone backbone via Friedel-Crafts acylation or cyclization.

Introduction of the chloro substituent via electrophilic substitution.

Methoxycarbonylmethylation through esterification or alkylation.

Quaternization of the amine to form the trimethylammonium chloride group.

Structural characterization would employ techniques like NMR (¹H, ¹³C), X-ray crystallography (using programs like SHELX ), and mass spectrometry, as seen in analogous studies on phosphazenes and glycosides .

Properties

CAS No. |

42223-05-2 |

|---|---|

Molecular Formula |

C21H21Cl2NO4 |

Molecular Weight |

422.3 g/mol |

IUPAC Name |

[2-[(5-chloro-1,3-dioxo-2-phenylinden-2-yl)methoxy]-2-oxoethyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C21H21ClNO4.ClH/c1-23(2,3)12-18(24)27-13-21(14-7-5-4-6-8-14)19(25)16-10-9-15(22)11-17(16)20(21)26;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

VFHLLRWGQJMPNU-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CC(=O)OCC1(C(=O)C2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Chloro-1-indanone Intermediate

The 5-chloro-1-indanone core is commonly prepared via a Friedel-Crafts acylation reaction of 3,4'-dichloropropiophenone with aluminum trichloride as a Lewis acid catalyst. This process involves:

- Heating a mixture of 3,4'-dichloropropiophenone and aluminum trichloride to molten state (~100°C), followed by gradual temperature increase to 160°C to promote cyclization and chlorination.

- Addition of quaternary ammonium salts such as tetrabutylammonium bromide or chloride, dodecyl trimethyl ammonium chloride, or trioctylmethylammonium chloride to enhance yield and selectivity.

- Post-reaction cooling, aqueous workup, filtration, and purification steps including activated carbon decoloration, hot filtration, and crystallization to isolate high-purity 5-chloro-1-indanone.

Example Process Parameters and Yields:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Friedel-Crafts acylation | 3,4'-dichloropropiophenone (211 g), AlCl3 (400.5 g), 160°C, 3-4 h | 88.2 | 99.44 |

| Quaternary ammonium salt addition | Tetrabutylammonium chloride or dodecyl trimethyl ammonium chloride, 160°C | - | - |

| Workup and purification | Water washing, activated carbon decoloration, crystallization at 0-5°C | - | - |

This method achieves high yield and purity of the 5-chloro-1-indanone intermediate, which is critical for downstream functionalization.

Quaternization to Trimethylammonium Chloride Salt

The final step involves quaternization of the methoxycarbonylated intermediate with trimethylammonium chloride to form the target compound. While explicit detailed procedures for this step are less documented, general quaternization methods include:

- Reacting the intermediate with trimethylamine or trimethylammonium chloride under controlled temperature.

- Using solvents such as toluene or methanol to facilitate the reaction.

- Purification by filtration and recrystallization to isolate the quaternary ammonium chloride salt.

The quaternary ammonium chloride functionality is essential for the compound’s cationic properties and biological activity.

Detailed Reaction Scheme and Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| 1. Friedel-Crafts acylation | 3,4'-dichloropropiophenone, AlCl3, quaternary ammonium salt additive | 100-160°C | 3-4 h | Molten state reaction, tail gas absorption used |

| 2. Methoxycarbonylation | Methyl carbonate, sodium hydride, toluene reflux; slow addition of 5-chloro-1-indanone | Reflux (~110°C) | 1.5-3 h addition + 3-5 h reaction | Acidification with HCl/ice post-reaction |

| 3. Oxidation | Intermediate in toluene with cinchonine; hydrogen phosphide cumene added dropwise | 40-45°C | 12 h incubation | Produces chiral intermediate with high optical purity |

| 4. Quaternization | Trimethylammonium chloride or trimethylamine, solvent (toluene/methanol) | Variable | Variable | Final salt formation and purification |

Analytical Data and Quality Control

- High Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity.

- Optical purity is assessed by chiral HPLC or polarimetry, with reported enantiomeric excess of 80-83% for the methoxycarbonylated intermediate.

- Yield optimization through control of reagent addition rate, temperature, and solvent choice is critical to minimize byproducts and maximize product recovery.

Summary of Research Findings

- Use of toluene as solvent in the methoxycarbonylation step provides a neutral, high-boiling environment that enhances reaction efficiency and yield.

- Controlled dropwise addition of 5-chloro-1-indanone over 1.5-3 hours prevents incomplete reaction and loss of intermediate in washing steps.

- Incorporation of quaternary ammonium salts during Friedel-Crafts acylation improves yield and selectivity of 5-chloro-1-indanone.

- Oxidation with hydrogen phosphide cumene and cinchonine at moderate temperatures yields a product with high optical purity.

- Final quaternization step forms the trimethylammonium chloride salt essential for the compound’s intended applications.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (5-Chloro-1,3-dioxo-2-phenylindan-2-yl(methoxycarbonyl)methyl)trimethylammonium chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and electrostatic forces. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from related chemical classes and methodologies:

Table 1: Structural and Functional Comparison

Key Differences:

Backbone Complexity: The target compound’s indanone core is more rigid compared to phosphazenes (flexible P–N backbone) or flavonoids (planar aromatic system).

Functional Groups : The trimethylammonium chloride group distinguishes it from neutral phosphazenes or glycosides, enhancing solubility and ionic interactions.

Synthetic Routes : While phosphazenes require stepwise substitution , the target compound likely involves quaternization, a step absent in natural product isolation .

Research Findings and Limitations

- Synthetic Challenges : The steric hindrance from the phenyl and methoxycarbonyl groups may complicate quaternization, requiring optimized conditions (e.g., excess methylating agents).

Q & A

Q. What are the critical parameters to optimize during the synthesis of this compound?

The synthesis requires precise control of solvent polarity , temperature , and reaction time . Polar aprotic solvents like THF or DMF facilitate intermediate stability, while temperatures ranging from 0°C to reflux conditions prevent undesired side reactions (e.g., hydrolysis of the methoxycarbonyl group). Reaction times exceeding 48–72 hours may improve yield but risk decomposition. Analytical validation via thin-layer chromatography (TLC) and mass spectrometry ensures reaction completion .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

A combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential. NMR identifies functional groups (e.g., the indan dioxo moiety and trimethylammonium signature), while HRMS validates the molecular ion peak. For absolute configuration determination, X-ray crystallography (using SHELX programs for refinement) is recommended, though crystal growth may require screening multiple solvents .

Q. What methods are effective for assessing purity, especially for biological assays?

Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal for quantifying purity. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) resolve polar and nonpolar impurities. Purity thresholds >95% are typically required for pharmacological studies .

Q. How do the compound’s functional groups influence its reactivity?

The 1,3-diketone moiety participates in keto-enol tautomerism, enabling chelation with metal ions, while the methoxycarbonyl group is susceptible to nucleophilic attack. The quaternary ammonium center enhances solubility in polar solvents but limits membrane permeability in biological systems. Reactivity studies should employ IR spectroscopy to track carbonyl stretching frequencies .

Q. What stability considerations are relevant under varying storage conditions?

Thermal gravimetric analysis (TGA) reveals decomposition above 150°C. For long-term storage, inert atmospheres (argon) and temperatures of 2–8°C prevent hydrolysis of the ammonium chloride group. Lyophilization is advised for aqueous solutions .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound?

The compound’s flexible methoxycarbonyl side chain and chlorine atom create disorder in crystal lattices. High-resolution data (≤1.0 Å) and SHELXL refinement with twin-law corrections are critical. Synchrotron radiation improves weak diffraction patterns, while hydrogen-bonding networks stabilize the crystal packing .

Q. How can researchers quantify interactions between this compound and biological targets (e.g., enzymes)?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinity (KD). For enzyme inhibition assays, IC₅₀ values are determined via fluorogenic substrates. Molecular docking (using AutoDock Vina) predicts binding poses, but experimental validation with mutagenesis is necessary to identify key residues .

Q. What mechanistic insights explain the formation of the quaternary ammonium center?

The reaction likely proceeds via nucleophilic substitution between a tertiary amine precursor and an alkylating agent (e.g., methyl chloride). Evidence from analogous systems suggests that steric hindrance from the phenylindan group slows alkylation, requiring excess trimethylamine or elevated temperatures .

Q. How does stereochemistry at the indan core impact biological activity?

Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IA column) separates stereoisomers. Comparative cytotoxicity assays (e.g., against HeLa cells) reveal stereospecific activity differences. Computational studies (DFT) correlate enantiomer stability with Gibbs free energy differences .

Q. What strategies enable comparative studies with structural analogs?

Replace the 5-chloro substituent with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. Compare solubility profiles (via shake-flask method) and logP values (HPLC-derived). For biological activity, parallel screening against analogs like (2-Methoxyethoxymethyl)triethylammonium chloride identifies pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.